molecular formula C24H26N6O3S B12342133 N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B12342133
M. Wt: 478.6 g/mol
InChI Key: XULMWCNYOQCHBN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including an acetyl group, a methoxyphenyl group, and a pentaazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the pentaazatricyclo structure: This can be achieved through a series of cyclization reactions involving nitrogen-containing precursors.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the acetyl group: This can be done through acetylation reactions using acetic anhydride or acetyl chloride.

    Formation of the final compound: The final step involves coupling the intermediate compounds under specific reaction conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the yield.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[730

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This may involve:

    Binding to specific proteins or enzymes: Inhibiting or activating their function.

    Interacting with nucleic acids: Modulating gene expression or DNA replication.

    Affecting cellular pathways: Influencing signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-{[11-(4-hydroxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
  • N-(4-acetylphenyl)-2-{[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide lies in its specific functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H26N6O3S

Molecular Weight

478.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H26N6O3S/c1-15(31)16-3-7-18(8-4-16)25-22(32)14-34-24-27-26-23-21-13-20(28-30(21)12-11-29(23)24)17-5-9-19(33-2)10-6-17/h3-12,20-21,23,26,28H,13-14H2,1-2H3,(H,25,32)

InChI Key

XULMWCNYOQCHBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)OC

Origin of Product

United States

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